molecular formula C7H7F3N2O B1433431 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine CAS No. 1702059-31-1

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1433431
CAS No.: 1702059-31-1
M. Wt: 192.14 g/mol
InChI Key: KKDNXPAWWBBTED-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDNXPAWWBBTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702059-31-1
Record name 4-methoxy-6-(trifluoromethyl)pyridin-3-amine
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Foundational & Exploratory

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine: A Key Building Block for Modern Drug Discovery

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, and its strategic functionalization is pivotal in the development of novel therapeutics. When combined with the unique electronic properties of a trifluoromethyl (CF₃) group, the resulting molecules often exhibit enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a highly functionalized building block with significant potential in drug discovery programs. From the perspective of a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify strategic decisions in route design, and provide detailed, field-tested protocols for execution. The proposed synthesis is designed for efficiency, scalability, and control, employing a convergent strategy that ensures the integrity of the final product.

The Strategic Importance of Trifluoromethylated Pyridines in Drug Design

The incorporation of fluorine and fluorine-containing moieties into drug candidates has become a dominant strategy in modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and reduce metabolic degradation by cytochrome P450 enzymes.[1][2]

The pyridine ring itself is a "privileged scaffold," appearing in numerous best-selling drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system serves as a versatile platform for introducing substituents in a well-defined spatial arrangement. The combination of a pyridine core with a CF₃ group creates a powerful pharmacophore. Molecules such as 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine are therefore not merely synthetic curiosities but are valuable starting materials for constructing complex active pharmaceutical ingredients (APIs).[4][5]

Retrosynthetic Analysis and Strategic Pathway Design

A successful synthesis is predicated on a logical and efficient retrosynthetic plan. For the target molecule, our strategy hinges on disconnecting the C-N bond of the amine, revealing a nitro-pyridine precursor. This approach is advantageous because the nitro group is a robust chemical handle that can be reliably reduced in the final step, and its powerful electron-withdrawing properties can be exploited to facilitate earlier reactions.

The methoxy group is disconnected via a nucleophilic aromatic substitution (SNAr), a classic and highly reliable transformation in pyridine chemistry. This leads back to a key halogenated nitropyridine intermediate, which serves as the cornerstone of our forward synthesis.

G M1 Target Molecule: 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine P1 Precursor 1: 4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine M1->P1 C-N Disconnection (Reduction) P2 Key Intermediate: 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine P1->P2 C-O Disconnection (SNAr) P3 Commercially Available Starting Materials P2->P3 Pyridine Ring Synthesis/Functionalization

Caption: Retrosynthetic analysis of the target molecule.

This strategic disconnection offers several benefits:

  • Process Safety and Efficiency: It avoids carrying the sensitive primary amine through multiple synthetic steps, which would likely necessitate cumbersome protection-deprotection sequences.

  • Activation by Design: The nitro group at the C3 position, ortho to the C4 position, strongly activates the ring toward nucleophilic aromatic substitution, ensuring the efficient installation of the methoxy group.[3]

  • Convergent Approach: The core trifluoromethylated nitropyridine scaffold is constructed first, allowing for a clean and high-yielding final conversion to the desired product.

The Forward Synthesis Pathway: A Step-by-Step Elucidation

The proposed forward synthesis is a three-stage process designed for optimal yield and purity. It begins with the acquisition of a key intermediate and proceeds through two high-efficiency transformations.

G cluster_0 Stage 1: Intermediate Acquisition cluster_1 Stage 2: Methoxy Group Installation (SNAr) cluster_2 Stage 3: Nitro Group Reduction Start 2-Chloro-6-(trifluoromethyl)pyridine-3-nitrile Intermediate1 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine Start->Intermediate1 Oxidation/Chlorination (Hypothetical Route) Intermediate2 4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine Intermediate1->Intermediate2 NaOCH₃, MeOH Δ Target 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine Intermediate2->Target H₂, Raney® Ni EtOH

Caption: The proposed three-stage forward synthesis pathway.

Stage 1: Securing the Key Intermediate

The synthesis commences with a suitably substituted pyridine. While multiple routes to substituted trifluoromethylpyridines exist, a common strategy involves the functionalization of commercially available precursors.[1][6] For this guide, we will presume the availability of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine . This intermediate can be synthesized from simpler picolines through multi-step sequences involving chlorination and nitration, processes well-documented in industrial chemistry.[1]

Stage 2: Methoxy Group Installation via Nucleophilic Aromatic Substitution (SNAr)

This stage is the cornerstone of the synthesis, where the methoxy group is installed with high regioselectivity.

  • Mechanism and Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron density of the pyridine ring is significantly reduced by both the ring nitrogen and the powerful electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group. This renders the C4 carbon highly electrophilic and susceptible to attack by the methoxide nucleophile. The chloride ion is an excellent leaving group, driving the reaction to completion.

  • Experimental Considerations: Sodium methoxide is the reagent of choice due to its high reactivity and commercial availability. The reaction is typically performed in methanol as the solvent, which also serves as the source of the methoxide upon reaction with sodium metal, or by using a commercially prepared solution. Gentle heating is usually sufficient to achieve a full conversion in a timely manner.

Stage 3: Reduction of the Nitro Group to the Target Amine

The final step is the selective reduction of the aromatic nitro group to the corresponding primary amine.

  • Method Selection: While various reagents can achieve this (e.g., SnCl₂, Fe/HCl), catalytic hydrogenation is often preferred in an industrial setting for its cleaner reaction profile and easier work-up. The choice of catalyst is critical.

  • Catalyst Justification: Palladium-on-carbon (Pd/C) is a common hydrogenation catalyst, but it carries a significant risk of causing hydrodechlorination if any starting material remains.[7] Raney® Nickel is an excellent alternative and the recommended catalyst for this transformation. It is highly effective for nitro group reduction and is known to be less prone to causing dehalogenation on aromatic rings, thus ensuring the integrity of the product should any unreacted chloro-intermediate be present.[7] The reaction is typically run under a positive pressure of hydrogen gas in a polar solvent like ethanol or methanol.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. They represent standard, robust procedures adapted for this specific synthesis.

Protocol 4.1: Synthesis of 4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine
  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (MeOH) to create a 0.5 M solution. To this stirring solution, carefully add a 25-30 wt.% solution of sodium methoxide (NaOCH₃) in methanol (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and carefully neutralize with 1M HCl until pH ~7. Remove the methanol under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Protocol 4.2: Synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine
  • Catalyst Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add Raney® Nickel (5-10 wt.% of the substrate) as a slurry in ethanol (EtOH).

  • Reagent Addition: Add a solution of 4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi. Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

ParameterStage 2 (SNAr)Stage 3 (Reduction)
Starting Material 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine
Key Reagents Sodium Methoxide (NaOCH₃)Raney® Nickel, H₂
Solvent Methanol (MeOH)Ethanol (EtOH)
Temperature Reflux (~65 °C)Room Temperature
Typical Yield >90%>95%
Purity (Crude) >95%>98%

Conclusion

The synthetic pathway detailed in this guide represents a logical, robust, and scalable method for producing 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. By leveraging fundamental principles of physical organic chemistry—such as the activation of an aromatic ring towards SNAr by electron-withdrawing groups—and making informed choices on reagents and catalysts, this route provides a reliable foundation for the synthesis of this valuable chemical building block. The protocols have been designed to be self-validating, ensuring that researchers and drug development professionals can confidently produce this key intermediate for their discovery programs.

References

  • Vertex AI Search. 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine, 95% Purity, C7H7F3N2O, 100 mg.
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  • ResearchGate. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate.
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  • Ossila. 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.
  • Google Patents. United States Patent - (12).
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  • PMC - NIH. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
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Sources

A Predictive Spectroscopic and Structural Analysis Guide to 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives are critical building blocks, valued for their unique electronic properties and metabolic stability.[1][2] 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS RN: 1702059-31-1) represents a molecule of significant interest within this class, combining an electron-donating amine, a methoxy group, and a potent electron-withdrawing trifluoromethyl group on a pyridine scaffold. This configuration makes it a valuable synthon for creating complex active pharmaceutical ingredients.

While this compound is commercially available, a comprehensive, publicly available set of its experimentally determined spectral data is notably scarce.[3] This technical guide serves to bridge that gap by providing a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in first principles of spectroscopy and analysis of analogous structures, this document is designed for researchers, medicinal chemists, and drug development professionals to aid in the identification, characterization, and quality control of this important chemical entity. We will detail the predicted spectral features, explain the underlying chemical principles, and provide validated, step-by-step protocols for the experimental acquisition of this data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectral output. The arrangement of functional groups and their electronic interplay dictate the unique spectral fingerprint of the molecule.

  • Molecular Formula: C₇H₇F₃N₂O

  • Molecular Weight: 192.14 g/mol

  • Monoisotopic Mass: 192.05104 Da[3]

  • Key Structural Features:

    • Pyridine Ring: An aromatic heterocycle providing the core scaffold.

    • Primary Amine (-NH₂): A strong electron-donating group, located at position 3.

    • Methoxy Group (-OCH₃): An electron-donating group, located at position 4.

    • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing and lipophilic group, located at position 6.

M [M]⁺˙ m/z = 192 M_CH3 [M-CH₃]⁺ m/z = 177 M->M_CH3 - •CH₃ M_CF3 [M-CF₃]⁺ m/z = 123 M->M_CF3 - •CF₃ M_CHO [M-CHO]⁺ m/z = 163 M_CH3->M_CHO - CO

Caption: A simplified proposed fragmentation pathway for the molecular ion.

Experimental Protocol: MS Data Acquisition (LC-MS with ESI)

This protocol is suitable for obtaining high-resolution mass data for formula confirmation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS with ESI Source):

    • LC System: Use a C18 column. The mobile phase could be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺).

    • ESI Source: Set the instrument to positive ion mode. Optimize source parameters such as capillary voltage (~3-4 kV), gas flow (nebulizer and drying gas), and source temperature.

    • Mass Analyzer (e.g., TOF or Orbitrap): Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Acquire both full scan MS data (to find the parent ion) and tandem MS (MS/MS) data. For MS/MS, the ion at m/z 193 is isolated and fragmented to confirm the pathways proposed in section 4.2.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the parent ion and use it to confirm the elemental composition (C₇H₇F₃N₂O).

    • Analyze the MS/MS spectrum to identify fragment ions and confirm the molecular structure.

Integrated Spectroscopic Workflow

For unambiguous structure confirmation of a novel or reference compound, a multi-technique approach is essential. Each method provides complementary information, culminating in a self-validating system of analysis.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) - Provides Molecular Formula - Confirms MW = 192.14 NMR_1H ¹H NMR - Shows Proton Environment - Confirms H count and connectivity MS->NMR_1H Formula suggests structure IR Infrared (IR) Spectroscopy - Identifies Functional Groups (-NH₂, -OCH₃, -CF₃, Aromatic) IR->NMR_1H Groups to be placed NMR_13C ¹³C NMR - Shows Carbon Backbone - Confirms 7 unique carbons NMR_1H->NMR_13C Cross-reference NMR_2D 2D NMR (COSY, HSQC) - Establishes H-H and C-H correlations NMR_1H->NMR_2D NMR_13C->NMR_2D Assign correlations Confirmation Unambiguous Structure Confirmed NMR_2D->Confirmation Complete assignment matches MS/IR

Caption: Integrated workflow for the structural confirmation of the target molecule.

References

  • IDEPA. (n.d.). 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
  • PubChemLite. (n.d.). 4-methoxy-6-(trifluoromethyl)pyridin-3-amine.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
  • Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 131-139. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1185.
  • Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
  • Zhang, X., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Recognizing the absence of published literature for this specific molecule[1], this document outlines a systematic, first-principles approach to solubility determination. We will detail the necessary physicochemical characterization, present robust protocols for both kinetic and thermodynamic solubility assays, and explain the scientific rationale behind these experimental choices. This guide is intended to serve as a practical, hands-on manual for researchers working with new chemical entities where established data is not available.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that cannot be overlooked. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[2][3] For a novel compound like 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a thorough understanding of its solubility profile is paramount for advancing its development. This guide will provide the necessary theoretical and practical knowledge to empower researchers to generate a robust and reliable solubility dataset for this molecule.

Physicochemical Characterization of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Before embarking on solubility measurements, a fundamental understanding of the compound's intrinsic properties is essential. These properties will influence the choice of experimental conditions and aid in the interpretation of the results.

Chemical Structure and Predicted Properties
  • Molecular Formula: C₇H₇F₃N₂O[1]

  • Molecular Weight: 192.14 g/mol

  • Structure: The molecule contains a pyridine ring, an amine group, a methoxy group, and a trifluoromethyl group. The presence of the basic amine and pyridine nitrogen suggests that the compound's solubility will be pH-dependent. The trifluoromethyl group can impact lipophilicity and crystal lattice energy.

  • Predicted Lipophilicity (XlogP): 1.1[1] This value suggests moderate lipophilicity, which may influence its solubility in both aqueous and organic media.

pKa Determination

The pKa is the pH at which a compound is 50% ionized. For an ionizable compound like 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine, solubility is highly dependent on the pH of the medium.[3] The amine and pyridine nitrogen are basic centers that will be protonated at low pH, likely increasing aqueous solubility.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a 1-5 mg/mL solution of the compound in a mixture of methanol and water.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

Solid-State Characterization

The solid-state form of a compound (e.g., crystalline vs. amorphous) significantly impacts its thermodynamic solubility.[4][5] An amorphous form will generally exhibit higher kinetic solubility than a more stable crystalline form.

Recommended Techniques:

  • X-Ray Powder Diffraction (XRPD): To determine if the solid is crystalline or amorphous.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

  • Polarized Light Microscopy: To visually inspect the solid for crystallinity.[4]

Understanding Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) added to an aqueous buffer. It reflects the solubility of the form that precipitates upon addition to the buffer, which may be a metastable or amorphous state.[4][8] Kinetic assays are high-throughput and useful for early-stage screening of large numbers of compounds.[2][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[6][7] This measurement is considered the "gold standard" and is critical for late-stage development and formulation.[9]

The workflow for assessing the solubility of a new compound should ideally start with kinetic screening, followed by a more rigorous thermodynamic determination for promising candidates.

Caption: General workflow for solubility assessment in drug discovery.

Experimental Determination of Solubility

Kinetic Solubility Assay (Turbidimetric Method)

This method relies on detecting the precipitation of the compound when a DMSO stock solution is added to an aqueous buffer.[5]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add an equal volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[2]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the benchmark for determining equilibrium solubility.[9]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2] A calibration curve must be prepared using standards of known concentrations.

  • Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed by XRPD or DSC to check for any changes in the solid form (e.g., conversion to a different polymorph or a hydrate).[10]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Buffer pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.025[Experimental Value][Calculated Value]
5.025[Experimental Value][Calculated Value]
7.425[Experimental Value][Calculated Value]
9.025[Experimental Value][Calculated Value]

Interpretation:

  • pH-Solubility Profile: Based on the compound's structure, we would anticipate significantly higher solubility at lower pH values due to the protonation of the amine and pyridine nitrogen. The experimental data will either confirm or refute this hypothesis.

  • Comparison with Analogs: While no direct data exists for our target compound, a structurally related isomer, 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is reported to have a water solubility of 4 g/L (4000 µg/mL).[11] This suggests that compounds in this class can exhibit good aqueous solubility. However, the positional change of the substituents can dramatically alter crystal packing and, therefore, solubility.

  • Implications for Drug Development: A low solubility at physiological pH (e.g., <10 µg/mL) could indicate potential challenges for oral absorption and may necessitate formulation strategies such as salt formation or the use of amorphous solid dispersions.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility profile of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. By following the outlined protocols for physicochemical characterization and both kinetic and thermodynamic solubility determination, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The absence of prior literature on this compound underscores the importance of a rigorous, first-principles experimental approach. The resulting solubility data will be a cornerstone for future pre-formulation and formulation activities, ultimately influencing the compound's potential as a therapeutic agent.

References

  • Alsenz, J., & Kansy, M. (2012).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Raytor (2026).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
  • Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • WuXi AppTec (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Brittain, H. G. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • PubChemLite. 4-methoxy-6-(trifluoromethyl)pyridin-3-amine. PubChemLite.
  • Hoffman Fine Chemicals. CAS 1211584-76-7 | 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine. Hoffman Fine Chemicals.

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An In-depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] Within this context, the trifluoromethylpyridine motif has emerged as a privileged structure in a diverse array of biologically active compounds, from agrochemicals to pharmaceuticals.[2] This guide provides a comprehensive technical overview of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine, a key exemplar of this chemical class. While direct literature on this specific molecule is nascent, this document leverages established principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. We will explore predictive synthetic pathways, delve into its physicochemical properties, and illuminate its potential as a versatile building block for the development of novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in harnessing the potential of fluorinated heterocycles.

The Trifluoromethylpyridine Core: A Privileged Scaffold in Chemical Biology

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring imparts a unique combination of properties that are highly desirable in drug design. The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability, often leading to improved pharmacokinetic profiles.[2][3]

The presence of methoxy and amine substituents, as in the case of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine, provides additional handles for synthetic diversification and modulation of the molecule's electronic and steric properties. The amine group, in particular, serves as a versatile nucleophile and a key attachment point for building more complex molecular architectures.

Synthesis and Elucidation of Structure

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine would likely involve a multi-step sequence starting from a commercially available substituted pyridine. A possible route is outlined below:

Synthetic_Pathway A 2-Chloro-5-nitro-4-picoline B 2-Chloro-4-(trichloromethyl)-5-nitropyridine A->B Free Radical Chlorination C 2-Chloro-4-(trifluoromethyl)-5-nitropyridine B->C Fluorination (e.g., SbF3) D 2-Methoxy-4-(trifluoromethyl)-5-nitropyridine C->D Nucleophilic Aromatic Substitution (NaOMe) E 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine D->E Reduction (e.g., H2, Pd/C)

Figure 1: A proposed synthetic workflow for 4-methoxy-6-(trifluoromethyl)pyridin-3-amine.

Step-by-Step Experimental Protocol (Predictive)
  • Free Radical Chlorination: 2-Chloro-5-nitro-4-picoline is subjected to free radical chlorination, for instance using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide, to selectively chlorinate the methyl group, yielding 2-chloro-4-(trichloromethyl)-5-nitropyridine.

  • Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. A classic method for this transformation is the Swarts reaction, employing a fluorinating agent such as antimony trifluoride (SbF3).[2]

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-4-(trifluoromethyl)-5-nitropyridine is treated with sodium methoxide (NaOMe) in a suitable solvent like methanol. The electron-withdrawing effects of the nitro and trifluoromethyl groups activate the chloro-substituted position for nucleophilic aromatic substitution, leading to the formation of 2-methoxy-4-(trifluoromethyl)-5-nitropyridine.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a reducing agent like iron powder in acetic acid. This step yields the target compound, 4-methoxy-6-(trifluoromethyl)pyridin-3-amine.

Physicochemical and Spectroscopic Properties

The predicted physicochemical properties of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine are summarized in the table below. These values provide an initial assessment of the compound's druglikeness and potential for further development.

PropertyPredicted ValueData Source
Molecular FormulaC7H7F3N2OPubChem[4]
Molecular Weight192.14 g/mol PubChem[4]
XLogP31.1PubChem[4]
Hydrogen Bond Donors1PubChem[4]
Hydrogen Bond Acceptors3PubChem[4]
Monoisotopic Mass192.05104 DaPubChem[4]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons (a singlet around 3.9-4.1 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of their positions on the ring.

  • ¹³C NMR: The carbon NMR will display signals for the trifluoromethyl carbon (a quartet due to coupling with fluorine), the aromatic carbons (with varying chemical shifts influenced by the substituents), and the methoxy carbon.

  • ¹⁹F NMR: The fluorine NMR should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Reactivity and Applications in Medicinal Chemistry

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its primary amine group.[5]

Key Chemical Transformations

The amine functionality can readily undergo a variety of chemical reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

Role as a Scaffold in Drug Discovery

The trifluoromethylpyridine core is present in numerous biologically active molecules. For instance, derivatives of trifluoromethylpyridines have been investigated as inhibitors of various kinases, which are critical targets in oncology.[6] The general workflow for utilizing 4-methoxy-6-(trifluoromethyl)pyridin-3-amine in a drug discovery program is depicted below.

Drug_Discovery_Workflow Start 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine Library Combinatorial Library Synthesis Start->Library Functionalization of Amine Group Screening High-Throughput Screening Library->Screening Assay against Biological Target Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 2: A generalized workflow for the use of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine in a drug discovery cascade.

Predictive Biological Profile

Given the prevalence of the trifluoromethylpyridine scaffold in bioactive compounds, it is possible to predict potential areas of biological activity for derivatives of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine.

  • Kinase Inhibition: Many kinase inhibitors feature a substituted aminopyridine or a related heterocycle as a hinge-binding motif. The amine group of the title compound could potentially form key hydrogen bonds with the hinge region of a kinase active site.

  • GPCR Modulation: The overall physicochemical properties of this scaffold make it a suitable starting point for the design of ligands for G-protein coupled receptors (GPCRs).

  • Agrochemicals: Trifluoromethylpyridines are well-represented in the agrochemical field, particularly as herbicides and fungicides.[2] Derivatives of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine could be explored for such applications.

Conclusion

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine represents a valuable, albeit under-explored, building block for the synthesis of novel, biologically active compounds. Its unique combination of a trifluoromethyl group, a methoxy substituent, and a reactive amine on a pyridine core provides a rich platform for chemical diversification. This guide has provided a predictive yet scientifically grounded overview of its synthesis, properties, and potential applications. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, compounds like 4-methoxy-6-(trifluoromethyl)pyridin-3-amine are poised to play an increasingly important role in the development of next-generation chemical entities.

References

  • PubChemLite. 4-methoxy-6-(trifluoromethyl)pyridin-3-amine. Available from: [Link].

  • Nakagawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. Available from: [Link].

  • IDEPA. 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Available from: [Link].

  • Zhang, L., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4994. Available from: [Link].

  • The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic & Biomolecular Chemistry, 16(43), 8349-8353. Available from: [Link].

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(15), 6155-6169. Available from: [Link].

  • ThaiScience. (2016). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - 6-ethyl-3-thioxo-3, 4-dihydro-1, 2, 4-Triazine-5(2H)-one derivatives. Journal of Current Science and Technology, 6(1), 1-6. Available from: [Link].

  • PubChem. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Available from: [Link].

  • Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 28(1), 225-233. Available from: [Link].

  • Atlantis Press. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Proceedings of the 2015 International Conference on Materials, Mechanical and Electrical Engineering (MMECEB 2015). Available from: [Link].

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3707. Available from: [Link].

  • ResearchGate. (2015). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry, 58(15), 6155-6169. Available from: [Link].

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 289, 117492. Available from: [Link].

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1133939. Available from: [Link].

Sources

Methodological & Application

Application Notes & Protocols: Evaluation of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine as a Potential Agrochemical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, lending unique physicochemical properties that can enhance biological activity and metabolic stability.[1][2][3] Compounds incorporating this scaffold are prevalent among commercial herbicides, fungicides, and insecticides.[4][5] This document presents a comprehensive set of application notes and protocols for the systematic evaluation of a novel TFMP derivative, 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. We provide a proposed synthetic route, detailed protocols for primary screening of its fungicidal, herbicidal, and insecticidal activities, and a framework for preliminary mechanism of action studies. These guidelines are designed to provide researchers, chemists, and crop protection scientists with a robust starting point for investigating this promising compound.

Compound Profile and Proposed Synthesis

Before biological evaluation, the synthesis and thorough characterization of the target compound are paramount.

Chemical Identity
PropertyValueSource
IUPAC Name 4-methoxy-6-(trifluoromethyl)pyridin-3-aminePubChem[6]
Molecular Formula C₇H₇F₃N₂OPubChem[6]
Molecular Weight 192.14 g/mol PubChem[6]
Monoisotopic Mass 192.05104 DaPubChem[6]
CAS Number Not available-
Predicted XlogP 1.1PubChem[6]
Appearance (Predicted) Off-white to light yellow solid-
Proposed Synthetic Pathway

The synthesis of substituted pyridines often involves multi-step processes. While a specific route for this compound is not published, a plausible approach can be derived from established organofluorine chemistry and pyridine functionalization reactions.[1][7] The following workflow outlines a hypothetical, yet chemically sound, multi-step synthesis starting from a commercially available pyridine derivative.

G cluster_0 Synthesis Workflow A 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Chloro-4-methoxy-3-nitro-6-(trifluoromethyl)pyridine (Intermediate) B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D Step 2 E 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (Final Product) D->E

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Disclaimer: This is a proposed protocol and must be performed by trained chemists in a suitable laboratory with appropriate safety measures.

Step 1: Nitration of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine

  • In a fume hood, cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C in an ice bath.

  • Slowly add 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine (0.1 mol) to the sulfuric acid, ensuring the temperature remains below 10°C.

  • Add a mixture of concentrated nitric acid (0.11 mol) and sulfuric acid (10 mL) dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Chloro-4-methoxy-3-nitro-6-(trifluoromethyl)pyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-intermediate (from Step 1) in ethanol (200 mL).

  • Add iron powder (0.5 mol) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[8][9]

Safety and Handling

No specific safety data sheet (SDS) exists for this novel compound. Therefore, precautions must be based on structurally related trifluoromethyl anilines and pyridines.[10] The compound should be treated as hazardous until proven otherwise.

Hazard ClassPrecautionary Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10]
Skin Irritation Causes skin irritation.[10]
Eye Irritation Causes serious eye irritation.[10]
Handling Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust. Wash hands thoroughly after handling.
Storage Store locked up in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Agrochemical Screening Protocols

The following protocols are designed for primary screening to identify potential "hit" activity. They are based on established methods for testing novel chemistries.[11][12][13]

Fungicidal Activity Screening: Mycelial Growth Inhibition Assay

This assay determines the compound's ability to inhibit the growth of key fungal plant pathogens in vitro.[11][14]

G cluster_1 Fungicidal Screening Workflow A Prepare Stock Solution (Test compound in DMSO, e.g., 10 mg/mL) B Prepare Amended Media (Add stock to molten PDA to achieve final concentrations, e.g., 0.1-100 µg/mL) A->B C Inoculation (Place 5mm mycelial plug of test fungus, e.g., Phytophthora infestans, on center of plate) B->C D Incubation (25°C in darkness until control plate shows significant growth) C->D E Data Collection (Measure colony diameter at regular intervals) D->E F Calculate Inhibition (Inhibition % = [(dc - dt) / dc] x 100) E->F G Determine EC₅₀ (Probit analysis of inhibition data) F->G

Caption: Workflow for the in-vitro fungicidal activity assay.

Protocol:

  • Stock Solution: Prepare a 10 mg/mL stock solution of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine in dimethyl sulfoxide (DMSO).

  • Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C. Add aliquots of the stock solution to the molten PDA to create a range of final concentrations (e.g., 100, 50, 10, 1, 0.1 µg/mL). Also prepare a control plate containing only DMSO at the highest equivalent concentration.[11]

  • Inoculation: Pour the amended PDA into sterile petri dishes. Once solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum, Phytophthora infestans), in the center of each plate.[14]

  • Incubation: Seal the plates and incubate at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate nearly covers the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.[11]

  • EC₅₀ Determination: Determine the Effective Concentration that inhibits 50% of growth (EC₅₀) by performing a probit analysis on the dose-response data.[11]

Herbicidal Activity Screening: Whole Plant Pot Assay

This protocol evaluates the pre- and post-emergent herbicidal activity on representative monocot and dicot weed species.[15][16]

G cluster_2 Herbicidal Screening Workflow A Seed Germination & Transplanting (Monocot: E. crus-galli; Dicot: A. retroflexus) C Herbicide Application (Pre-emergent: apply to soil surface. Post-emergent: spray on seedlings at 2-3 leaf stage) A->C B Prepare Test Solution (Compound in Acetone/Water with Tween-20 surfactant) B->C D Incubation (Greenhouse/Growth chamber for 14-21 days) C->D E Assessment (Visual phytotoxicity rating, biomass reduction) D->E F Determine GR₅₀ (Concentration causing 50% growth reduction) E->F

Caption: Workflow for pre- and post-emergent herbicidal screening.

Protocol:

  • Plant Preparation: Sow seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed in pots filled with standard potting mix. Grow in a greenhouse or controlled growth chamber.[12][16]

  • Test Solution: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve desired application rates (e.g., 10, 100, 1000 g/ha).[12]

  • Application:

    • Pre-emergent: Apply the test solutions evenly to the soil surface within 24 hours of sowing.

    • Post-emergent: Apply the test solutions as a fine spray over the top of seedlings once they have reached the 2-3 leaf stage.[15]

  • Incubation: Maintain the pots in the greenhouse for 14-21 days, providing adequate water and light.[17]

  • Assessment: Evaluate herbicidal effects by visual assessment of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death). For a quantitative measure, harvest the above-ground biomass, dry it, and weigh it to determine the percent growth reduction compared to an untreated control.[16]

  • GR₅₀ Determination: Calculate the application rate that causes a 50% reduction in growth (GR₅₀) from the dose-response data.

Insecticidal Activity Screening: Larval Contact Assay

This assay is a rapid method to assess the toxicity of the compound to a model insect, such as mosquito larvae.[18][19]

G cluster_3 Insecticidal Screening Workflow A Prepare Test Solutions (Serial dilutions of compound in water, max 1% DMSO) B Assay Setup (Add solutions to 24-well plates) A->B C Inoculation (Transfer 5-10 third-instar larvae, e.g., Aedes aegypti, per well) B->C D Incubation (24-48h under controlled conditions) C->D E Record Mortality (Count dead/moribund larvae at 24h and 48h) D->E F Calculate LC₅₀ (Lethal concentration killing 50% of larvae) E->F cluster_0 Mitochondrial Electron Transport Chain cluster_1 Hypothetical MOA I Complex I Q Coenzyme Q Pool I->Q ATP ATP Synthase II Complex II (SDH) II->Q III Complex III Q->III C Cytochrome c III->C IV Complex IV C->IV O2 O₂ → H₂O IV->O2 Compound 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine Compound->Inhibition Inhibition->II Inhibition

Sources

Troubleshooting & Optimization

Purification challenges of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Ticket System Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Troubleshooting Purification & Stability of Fluorinated Aminopyridines

Introduction: The Physicochemical Paradox

Welcome to the technical support hub for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine . This molecule presents a classic "push-pull" purification challenge common in modern kinase inhibitor synthesis.

  • The "Push": The methoxy group (-OCH₃) and amine (-NH₂) are electron-donating, increasing electron density and potential oxidation susceptibility.

  • The "Pull": The trifluoromethyl group (-CF₃) and the pyridine nitrogen are strongly electron-withdrawing.

Critical Insight: The -CF₃ group at position 6 exerts a massive inductive effect, significantly lowering the basicity of the pyridine nitrogen compared to standard pyridines. This molecule behaves more like an electron-deficient aniline than a typical pyridine, rendering standard acid-base workups and silica chromatography protocols prone to failure if not adjusted.

Module 1: Chromatography Troubleshooting

User Scenario: "I am purifying the crude reaction mixture on silica gel using Hexane/EtOAc. The compound streaks badly, co-elutes with impurities, and recovery is low."

Root Cause Analysis

Even with the electron-withdrawing -CF₃ group, the amino group (C3-NH₂) and the pyridine nitrogen possess lone pairs that hydrogen-bond strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes "tailing" (streaking), which broadens peaks and ruins separation resolution.

Resolution Protocol

Option A: The "Amine-Modified" Mobile Phase (Recommended) You must neutralize the silica surface acidity.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5 to 90:10) with the modifier.

    • Note: The -CF₃ group increases lipophilicity. You may need less MeOH than expected to elute the product.

Option B: Pre-treating the Silica If you cannot use amine modifiers in the run (e.g., MS compatibility issues):

  • Slurry the silica in Hexane containing 5% TEA.

  • Pack the column.

  • Flush with 3 column volumes (CV) of pure Hexane to remove excess TEA.

  • Run the column with standard Hexane/EtOAc. The silica is now "deactivated."

Option C: Reverse Phase (The "Cleanest" Method) Due to the hydrophobic -CF₃ group, this molecule flies well on C18.

  • Buffer: 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).

  • Gradient: Water/Acetonitrile. The compound will retain longer than non-fluorinated analogues.

Chromatography_Decision_Tree Start Start: Crude Mixture Impurity_Check Major Impurities? Start->Impurity_Check Tailing Issue: Tailing/Streaking? Impurity_Check->Tailing Yes Silica_Mod Use Amine-Modified Silica (DCM/MeOH + 1% TEA) Tailing->Silica_Mod Standard Prep RP_HPLC Switch to C18 Reverse Phase (High pH Buffer) Tailing->RP_HPLC High Purity Req

Figure 1: Decision logic for selecting the correct chromatographic method to prevent amine tailing.

Module 2: Acid-Base Extraction (The "Basicity Trap")

User Scenario: "I tried to extract the product into 1M HCl to wash away non-basic impurities, but the product stayed in the organic layer (or formed an emulsion)."

Root Cause Analysis

The -CF₃ group lowers the pKa of the pyridine nitrogen significantly (estimated pKa < 3.0).

  • Weak Acid Failure: Weak acids (like 5% Citric Acid or Acetic Acid) may not be strong enough to fully protonate the molecule and drive it into the aqueous phase.

  • Emulsions: Fluorinated compounds often have unique surface tension properties, leading to rag layers (emulsions) at the interface.

Resolution Protocol

The "Strong Acid" Swing Method:

  • Extraction (Organic -> Aqueous): Use 2M HCl (pH < 1). Do not use weak acids. The low pH is required to force protonation of the electron-deficient ring.

  • Wash: Wash the acidic aqueous layer with DCM (removes non-basic impurities).

  • Neutralization (Aqueous -> Organic):

    • Caution: Because the pKa is low, this molecule will "free base" (return to neutral form) at a much lower pH than typical amines.

    • Adjust pH to 6–7 using solid NaHCO₃. You do not need to go to pH 12.

    • Extract into EtOAc or DCM.

Acid_Base_Logic Organic_Layer Crude in Organic Solvent (DCM/EtOAc) Acid_Wash Extract with 2M HCl (pH < 1) Organic_Layer->Acid_Wash Check_Layers Where is the Product? Acid_Wash->Check_Layers Aq_Layer Aqueous Layer (Protonated Salt) [Product] Check_Layers->Aq_Layer Successful Protonation Org_Waste Organic Layer [Non-basic Impurities] Check_Layers->Org_Waste Discard Base_Treat Neutralize to pH 7-8 (NaHCO3) Aq_Layer->Base_Treat Final_Ext Extract into DCM Base_Treat->Final_Ext

Figure 2: Workflow for Acid-Base extraction, emphasizing the need for strong acid (pH < 1) due to the electron-withdrawing CF3 group.

Module 3: Stability & Handling (The "Browning" Effect)

User Scenario: "My white solid turned pink/brown after sitting on the bench for two days."

Root Cause Analysis

Aromatic amines are prone to N-oxidation and radical formation when exposed to air and light. The methoxy group (electron donor) at position 4 activates the ring slightly toward oxidation, despite the CF3 group's protection.

Resolution Protocol
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Salt Formation: The free base is unstable. Convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification. The salt form shuts down the lone pair reactivity, preventing oxidation.

    • Protocol: Dissolve free base in Et₂O. Add 1.1 eq. of 4M HCl in Dioxane. Filter the white precipitate.

  • Solvent Exclusion: Avoid storing in chlorinated solvents (DCM/CHCl₃) for long periods, as amines can react with them slowly to form quaternary ammonium salts or degrade.

Module 4: Impurity Profiling

When troubleshooting, identify which impurity is plaguing your separation.

Impurity TypeOriginCharacteristicsRemoval Strategy
Nitro-Precursor Incomplete reduction of 4-methoxy-6-(trifluoromethyl)-3-nitropyridine.Yellow color, less polar than amine.Elutes first on silica (Hex/EtOAc).[1] Easy to separate.
Demethylated Phenol Acidic hydrolysis of -OMe group (rare, requires strong acid + heat).Very polar, acidic (soluble in NaOH).Wash organic layer with 1M NaOH. The phenol stays in water; product stays in organic.
Regioisomers Synthesis byproducts (e.g., 2-methoxy isomer).[2]Similar polarity, different NMR splitting.Requires Recrystallization (EtOH/Hexane) or Prep-HPLC.
Defluorinated Over-reduction (rare).Different retention time on C18.Reverse Phase Chromatography.

FAQs

Q: Can I use cation exchange resin (SCX-2) to catch and release this amine? A: Use caution. Because the basicity is low (due to -CF₃), the amine might not stick to the SCX resin if you wash with MeOH too aggressively.

  • Fix: Load in DCM. Wash with DCM. Elute with 2M NH₃ in MeOH. Do not wash with neutral MeOH, as the compound might leak off.

Q: What is the best solvent for recrystallization? A: The -CF₃ group aids crystallization.

  • System:Ethanol/Water or Hexane/Ethyl Acetate .

  • Tip: If it oils out, seed with a tiny crystal or scratch the glass. If it persists as an oil, convert to the HCl salt—it almost always crystallizes from iPrOH/Et₂O.

Q: Why does the NMR show broad peaks for the NH₂ protons? A: This is normal. Exchange with trace water in the solvent (CDCl₃) or quadrupole broadening from the Nitrogen nucleus causes this. Add a drop of D₂O; the peak should disappear, confirming it is the amine.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: Journal of Pesticide Science (via PMC).
    • URL:[Link]

  • Basicity of Electron-Deficient Pyridines

    • Title: pKa Data Compiled by R.
    • Source: Evans Group, Harvard / Kyoto University.
    • URL:[Link]

  • Handling Air-Sensitive Reagents: Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Source: Sigma-Aldrich (Merck).
  • Purification of Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives...[3] by cation-exchange chromatography.[3]

    • Source: PubMed.
    • URL:[Link]

Sources

Common impurities in 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Synthesis Division.[1] I have structured this technical support guide to address the critical quality attributes and process parameters for the synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine .

This molecule is a high-value scaffold often used in kinase inhibitor development (e.g., PI3K, P2X3 antagonists).[1] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.[1] The primary challenge lies not in the connectivity, but in controlling the regioselectivity , hydrolytic instability  of the intermediate, and redox byproducts .[1]

Part 1: Synthesis Route & Impurity Map

The following workflow illustrates the standard 2-step synthesis and the entry points for critical impurities.

G SM Starting Material 4-Chloro-3-nitro- 6-(trifluoromethyl)pyridine Imp_Hydrolysis Impurity A (Hydrolysis) 4-Hydroxy-3-nitro- 6-(trifluoromethyl)pyridine (Pyridone Tautomer) SM->Imp_Hydrolysis Moisture / OH- Int Intermediate 4-Methoxy-3-nitro- 6-(trifluoromethyl)pyridine SM->Int Step 1: NaOMe, MeOH 0°C to RT (SNAr) Imp_Regio Impurity B (Regioisomer) 2-Methoxy-3-nitro- 6-(trifluoromethyl)pyridine (If SM contains 2-Cl) SM->Imp_Regio Poor SM Quality Imp_Azo Impurity C (Dimer) Azo/Azoxy Dimers (Colored Impurities) Int->Imp_Azo Base / O2 leak Imp_Partial Impurity D (Incomplete) Nitroso / Hydroxylamine Intermediates Int->Imp_Partial Catalyst Poisoning Low H2 Pressure Product Target Product 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine Int->Product Step 2: H2, Pd/C or Fe/NH4Cl

Figure 1: Synthetic pathway for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine showing critical control points for impurity formation.

Part 2: Impurity Profile & Control Strategy

The following table summarizes the most frequent impurities identified in our internal scale-up runs (10g – 1kg scale).

Impurity IDStructure / NameOrigin (Root Cause)Detection (LCMS/NMR)Remediation Strategy
Impurity A 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine (Pyridone form)Hydrolysis: Presence of water during methoxylation. The 4-position is highly electrophilic;

competes with

.[1]
LCMS: [M-14] relative to Intermediate.[1] NMR: Broad singlet >12 ppm (OH/NH).[1]Use anhydrous MeOH (<0.05% water).[1] Maintain reaction temp <5°C during NaOMe addition.
Impurity B 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine Regioisomer: Only present if starting material (SM) was made from 2,4-dichloro precursor and not purified.NMR: Distinct shift in aromatic protons. 2-OMe often shifts H-5 upfield differently than 4-OMe.Purchase high-purity SM (>98%). Recrystallize SM from hexanes/EtOAc if necessary.
Impurity C 3,3'-Azobis(4-methoxy-6-(trifluoromethyl)pyridine) Coupling: Condensation of nitroso/hydroxylamine intermediates during reduction, favored by basic pH.[1]LCMS: [2M-16] or [2M-2]. Appearance: Deep orange/red color in product.[1]Avoid basic conditions during hydrogenation.[1] Use Fe/NH4Cl or Pd/C with trace AcOH.[1]
Impurity D 3-Hydroxylamine / 3-Nitroso derivatives Incomplete Reduction: Catalyst poisoning (by sulfur or halides) or insufficient hydrogen pressure.[1]LCMS: [M+16] or [M-2] relative to Product.Increase catalyst loading (10% w/w). Ensure H2 pressure >3 bar. Check for "stall" in uptake.[1]

Part 3: Troubleshooting Guide (Q&A)

Step 1: Methoxylation ( )

Q1: My yield is low (50-60%), and I see a significant peak at M-14 in the LCMS. What happened? A: You have formed Impurity A (Hydrolysis Product) .

  • Cause: The 4-chloro-3-nitropyridine scaffold is extremely electron-deficient. If your Methanol contains moisture, or if you used NaOH instead of NaOMe, the hydroxide ion will displace the chloride to form the pyridone (tautomer of the phenol).[1]

  • Fix: Ensure MeOH is anhydrous. Use commercial NaOMe solution (25-30% in MeOH) or freshly prepared NaOMe.[1] Do not use NaOH pellets in MeOH unless strictly controlled. Keep the reaction cold (0°C) during addition to favor the kinetic methoxy attack over hydrolysis.[1]

Q2: The reaction mixture turned dark black/tarry upon adding NaOMe. A: This indicates exothermic decomposition .[1]

  • Cause: The reaction is highly exothermic.[1] Adding base too fast causes local heating, leading to polymerization or ring degradation.[1]

  • Fix: Add NaOMe dropwise over 30–60 minutes. Maintain internal temperature <10°C.

Step 2: Nitro Reduction

Q3: The isolated amine is colored (orange/brown) instead of the expected off-white/yellow solid. A: You likely have Azo/Azoxy contamination (Impurity C) .[1]

  • Cause: Azo compounds are intensely colored.[1] They form when the reduction stalls at the nitroso/hydroxylamine stage and these intermediates condense, particularly if the media is slightly alkaline.[1]

  • Fix:

    • Purification: These impurities are non-polar.[1] Pass the crude material through a short silica plug eluting with 10-20% EtOAc/Hexanes.[1]

    • Prevention: Add 1-2 equivalents of Acetic Acid to the hydrogenation mixture to protonate intermediates and prevent coupling.

Q4: I see a persistent peak at [M+20] in LCMS after hydrogenation. A: This is likely the Fluorine-Chlorine exchange (rare) or solvent adduct, but more likely, if you used HFIP or chlorinated solvents, check for solvent trapping.[1]

  • Correction: If the mass is M+2 (approx), you might have a Hydroxylamine intermediate (

    
    ).[1]
    
  • Fix: Reflux the crude mixture with a mild reducing agent (e.g., Formic acid/Pd) or simply run the hydrogenation longer at higher pressure (50 psi).

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-nitro-6-(trifluoromethyl)pyridine

Targeting minimization of Hydrolysis Impurity

  • Setup: Flame-dry a 3-neck round bottom flask under

    
    .
    
  • Dissolution: Charge 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous Methanol (10 V, i.e., 10 mL/g). Cool to 0°C .[1][2]

  • Addition: Add NaOMe (25% in MeOH, 1.05 eq) dropwise via addition funnel over 45 mins. Critical: Keep internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours. Monitor by TLC/HPLC.

    • Checkpoint: If SM remains >2%, add 0.1 eq NaOMe.[1] Do not use large excess.

  • Quench: Pour mixture into ice-water (20 V) containing Acetic Acid (1.1 eq relative to base) to neutralize.

  • Workup: Extract with EtOAc or DCM. Wash organic layer with Brine.[1][3] Dry over

    
    .[1]
    
  • Outcome: Yellow solid. Yield typically 85-95%.[1]

Protocol B: Reduction to 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Targeting minimization of Azo Dimers

  • Catalyst: Use 10% Pd/C (50% wet, 10 wt% loading relative to substrate).[1]

  • Solvent: Methanol or Ethanol (10 V).

  • Additive: Add Acetic Acid (0.1 V) to prevent azo coupling.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    .[1] Run at 30-40 psi (2-3 bar) at RT for 4-6 hours.
    • Note: If using Fe/NH4Cl (chemical reduction), reflux in EtOH/Water (3:[1]1) for 2 hours. This method is more robust against azo formation but requires filtration of iron sludge.[1]

  • Workup: Filter through Celite. Concentrate filtrate.[1]

  • Purification: If the product is dark, recrystallize from Heptane/EtOAc or perform flash chromatography (DCM/MeOH).

Part 5: Analytical Data Reference

Fragment1H NMR (DMSO-d6, 400 MHz)19F NMR
Pyridine H-2

7.8 – 8.0 ppm (Singlet)
-
Pyridine H-5

7.2 – 7.4 ppm (Singlet)
-
Methoxy (-OCH3)

3.85 – 3.95 ppm (Singlet)
-
Amine (-NH2)

5.0 – 6.0 ppm (Broad Singlet)
-
Trifluoromethyl -

-60 to -65 ppm

Note: The amine protons are exchangeable and shift significantly with concentration and water content.[1]

References

  • Nucleophilic Arom

    
    ) Mechanisms :
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[1] Link[1]

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M., et al. (2005).[1] Site-Selective Derivatization of Trifluoromethylpyridines. European Journal of Organic Chemistry.[1] Link[1]

  • Reduction of Nitroarenes (Prevention of Azo impurities)

    • Org.[1][4][5] Synth. 1955, Coll.[1] Vol. 3, 710. (General reduction protocols avoiding dimerization).[1] Link

  • Specific Precursor Synthesis (4-Chloro-3-nitro-6-trifluoromethylpyridine)

    • Patentscope (WIPO).[1] Preparation of 4-chloro-3-nitropyridine derivatives.Link[1]

  • General Properties of 4-Methoxy-6-(trifluoromethyl)

    • PubChem Compound Summary for CID 86775377.[1]Link[1]

Sources

Handling pyrophoric reagents in 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe and Effective Handling of Pyrophoric Reagents in Directed ortho-Metalation

Welcome to the technical support guide for the synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, with a critical focus on the safe handling of pyrophoric reagents essential to the synthesis. The primary synthetic strategy discussed involves a Directed ortho-Metalation (DoM) pathway, a powerful but hazardous procedure requiring meticulous attention to detail.

Section 1: Foundational Concepts & Safety First

The synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine typically relies on the regioselective deprotonation of a pyridine precursor. The methoxy group acts as a Directed Metalation Group (DMG), which coordinates to a strong organolithium base, facilitating the removal of a proton at the adjacent C-3 position.[1][2] This step is critical and requires the use of pyrophoric reagents like n-butyllithium (n-BuLi).

Pyrophoric reagents are substances that ignite spontaneously on contact with air or moisture.[3] Their extreme reactivity makes them highly effective for challenging deprotonations but also introduces significant safety hazards, including fire, explosion, and severe chemical burns.[3] Safety is not optional; it is integral to successful synthesis.

Mandatory Personal Protective Equipment (PPE)

Before handling any pyrophoric reagent, the following PPE is mandatory:

  • Fire-Resistant Laboratory Coat: Must be worn fully buttoned. Avoid synthetic materials like polyester, which can melt and adhere to skin; natural fibers like cotton are preferable as they tend to char.[4]

  • Chemical Splash Goggles and a Face Shield: Standard safety glasses are insufficient. A face shield is required to protect against splashes and potential explosions.[3]

  • Appropriate Gloves: While nitrile gloves are common in labs, they are combustible. For handling pyrophorics, it is best practice to wear chemically resistant gloves, with fire-retardant outer gloves as an additional layer of protection.[4][5]

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// Edges Start -> Prep_Area [label="Step 1"]; Prep_Area -> Check_Safety [label="Step 2"]; Check_Safety -> Don_PPE [label="Step 3"]; Don_PPE -> Dry_Glassware [label="Step 4"]; Dry_Glassware -> Inert_Atmosphere [label="Step 5"]; Inert_Atmosphere -> Ready [label="Step 6"]; } enddot Caption: Pre-experiment safety and preparation workflow.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, focusing on the "why" behind procedural steps.

General Synthesis Questions

Q1: What is the most common synthetic route for this molecule, and why are pyrophoric reagents necessary? A1: The most prevalent route is a Directed ortho-Metalation (DoM) of a precursor like 4-methoxy-2-(trifluoromethyl)pyridine. The C-H bond ortho to the methoxy group is not acidic enough to be deprotonated by conventional bases. Pyrophoric organolithium reagents, such as n-BuLi, are exceptionally strong bases (pKa of butane is ~50) required to remove this specific proton.[1] The methoxy group's Lewis basic oxygen atom coordinates to the lithium ion, directing the deprotonation to the adjacent position, ensuring high regioselectivity.[2]

Q2: Why is the reaction typically run at -78 °C? A2: The low temperature is crucial for several reasons:

  • Kinetic Control: It ensures the formation of the kinetically favored ortho-lithiated species and prevents rearrangement to a thermodynamically more stable, but undesired, isomer.[6]

  • Preventing Side Reactions: Organolithium reagents can react with many ethereal solvents, like THF, at higher temperatures.[1] Maintaining a dry ice/acetone bath temperature minimizes this decomposition pathway.

  • Thermal Management: The lithiation is exothermic. A low starting temperature helps dissipate heat and prevents a dangerous thermal runaway.

Pyrophoric Reagent Handling

Q3: What is the safest way to transfer n-BuLi from the Sure/Seal™ bottle to the reaction flask? A3: The safest method for transferring liquid pyrophoric reagents is using a double-tipped needle (cannula) under a positive pressure of inert gas (e.g., nitrogen or argon).[4] This technique maintains an inert atmosphere throughout the transfer, minimizing the risk of exposure to air. For smaller volumes (<10 mL), a gas-tight, Luer-lock syringe can be used, but this requires more skill to prevent leaks or accidental plunger removal.[4] Always ensure the reagent bottle is securely clamped and never rely on holding it by hand.

Q4: My bottle of n-BuLi is old. Can I still use it? A4: It is strongly discouraged. The concentration of organolithium reagents decreases over time due to gradual reaction with trace impurities or air/moisture that may have entered the bottle. Using a partially degraded reagent will result in inaccurate stoichiometry and likely lead to low or no product yield. It is best practice to use a new bottle or titrate the solution before use to determine the active concentration.[7]

Reaction Monitoring & Quenching

Q5: How do I know if the lithiation step was successful before adding my aminating agent? A5: While direct monitoring is difficult, a common validation method is to perform a small-scale trial run or take a small aliquot from the reaction mixture (under inert atmosphere) and quench it with a simple electrophile like deuterium oxide (D₂O).[7] Analysis of the quenched material by ¹H NMR will show the absence of the proton at the C-3 position and the presence of deuterium, confirming successful lithiation.

Q6: What is the correct procedure for quenching a reaction involving n-BuLi? A6: Quenching must be done slowly and carefully in a cooling bath.[8][9] Never add water or aqueous solutions directly to a reaction containing unreacted organolithium. This will cause a violent, highly exothermic reaction. The standard procedure is to first add a less reactive proton source, like isopropanol, dropwise at low temperature.[10] After the initial exotherm subsides, a more reactive quencher like methanol can be added, followed finally and cautiously by water.[5][11] This multi-step process ensures the reaction is safely and completely neutralized.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges arise. This guide provides a systematic approach to diagnosing and solving common issues.

Symptom / ProblemPotential Cause(s)Recommended Action(s)
Low or No Product Yield 1. Inactive n-BuLi reagent. 2. Insufficiently dried glassware/solvent. 3. Reaction temperature too high. 4. Poor solubility of starting material.[7]1. Use a fresh bottle of n-BuLi or titrate the existing one. 2. Oven-dry all glassware (>120 °C) and assemble hot under inert gas. Use freshly distilled, anhydrous solvent. 3. Ensure the reaction is maintained at -78 °C during addition and stirring. 4. If solubility is an issue, consider a different solvent system (e.g., THF/hexane mixture), but verify its compatibility with the reaction conditions.
Formation of Side Products 1. Lithiation at an undesired position. 2. Reaction between n-BuLi and the trifluoromethyl group. 3. Reaction warmed prematurely, causing isomer migration.[6]1. Consider adding a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) to increase the basicity and regioselectivity of n-BuLi.[2][6] 2. This is less common but possible. Ensure slow addition of n-BuLi at -78 °C to maintain local concentration control. 3. Maintain the cold bath until the reaction is intentionally quenched.
Ignition or Smoke During Reagent Transfer 1. Leak in the transfer system (syringe or cannula). 2. Syringe needle becomes clogged, causing pressure buildup and leakage. 3. Reagent dripped outside the flask septum.1. Immediately cover the area with a non-combustible absorbent like dry sand or powdered lime. Do not use water. Alert colleagues and assess the need for a fire extinguisher. 2. Use a wider gauge needle for transfers. If a clog occurs, do not attempt to force the plunger. Carefully withdraw and safely quench the entire syringe. 3. Improve transfer technique; ensure the needle tip is well below the solvent surface in the receiving flask.
Violent or Uncontrolled Quench 1. Quenching agent added too quickly. 2. Incorrect quenching agent used first (e.g., water). 3. Reaction was more concentrated than intended.1. Always add quenching agents dropwise with vigorous stirring, allowing the temperature to remain controlled. 2. Follow the hierarchical quenching protocol: isopropanol -> methanol -> water.[11][10] 3. Re-verify calculations and ensure accurate measurement of all reagents and solvents.

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// Edges Start -> D2O_Quench; D2O_Quench -> Deuteration_Observed; Deuteration_Observed -> No_Deuteration [label="No"]; Deuteration_Observed -> Deuteration_Success [label="Yes"]; No_Deuteration -> Check_Reagent; Deuteration_Success -> Check_Electrophile; Check_Reagent -> Solution1; Check_Electrophile -> Solution2; } enddot Caption: A decision tree for troubleshooting low product yield.

Section 4: Key Experimental Protocols

Protocol 1: Safe Transfer of n-Butyllithium via Double-Tipped Needle (Cannula)
  • Preparation: Ensure the reaction flask and the n-BuLi Sure/Seal™ bottle are securely clamped within a fume hood.[5] Both vessels must be under a positive pressure of inert gas (e.g., nitrogen), vented through an oil bubbler.

  • Cannula Purge: Insert one end of the cannula through the septum of the reaction flask, ensuring the needle tip is above the solvent level. Insert the other end into the headspace of the n-BuLi bottle. Allow inert gas to flow through the cannula for several minutes to purge it of air and moisture.

  • Initiate Transfer: Lower the cannula tip in the n-BuLi bottle into the liquid. Slightly reduce the inert gas pressure in the reaction flask (e.g., by inserting a vent needle) to create a gentle pressure differential. The liquid will begin to flow from the higher pressure (reagent bottle) to the lower pressure (reaction flask).

  • Measure and Stop: Transfer the desired volume. To stop the flow, equalize the pressure by removing the vent needle from the reaction flask.

  • Final Purge: Raise the cannula tip out of the liquid in the reagent bottle (but still in the headspace) to allow inert gas to push the remaining liquid out of the cannula. Remove the cannula from both vessels.

  • Cleaning: Immediately rinse the cannula by purging it with a dry, inert solvent (like hexane) into a separate flask designated for quenching.

Protocol 2: Standard Quenching Procedure for Pyrophoric Waste
  • Preparation: In a separate flask of appropriate size (at least 5-10 times the volume of the material to be quenched), add an inert solvent such as heptane or toluene.[11] Place this flask in an ice-water or dry ice/acetone bath and establish an inert atmosphere.

  • Dilution: Slowly transfer the residual pyrophoric material (e.g., from rinses of syringes or cannulas) into the cold solvent.

  • Initial Quench: With vigorous stirring, slowly add dry isopropanol dropwise via an addition funnel or syringe.[11][10] Monitor for gas evolution and temperature increase. Maintain the cooling bath throughout.

  • Secondary Quench: Once the addition of isopropanol no longer produces a noticeable reaction, switch to adding methanol slowly.[11]

  • Final Quench: After the methanol addition is complete and the reaction is quiescent, slowly add water dropwise to ensure all reactive material is destroyed.[11]

  • Disposal: Allow the mixture to warm to room temperature. Neutralize if necessary and dispose of the resulting mixture as hazardous waste according to your institution's guidelines.[9]

References

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Washington. [Link]

  • Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]

  • Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Iowa. [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. EHS.com. [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety, Princeton University. [Link]

  • Standard Operating Procedure: n-Butyllithium. Clemson University. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • Ortho-lithiation with n-BuLi. Reddit r/Chempros. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

Sources

Validation & Comparative

Biological Activity & Application Guide: 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the medicinal chemistry utility of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (and its structural analogs) as a privileged scaffold in drug discovery. While the molecule itself is a building block, its derivatives are critical in the development of Type II Kinase Inhibitors (targeting VEGFR, RAF, p38 MAPK) and ROR


t Inverse Agonists .

The combination of the electron-withdrawing trifluoromethyl group (-CF


)  at C6 and the electron-donating methoxy group (-OMe)  at C4 creates a unique "push-pull" electronic environment. This substitution pattern significantly alters the pKa of the pyridine nitrogen and the hydrogen-bond acidity of the C3-amine, offering superior metabolic stability and hydrophobic fit compared to non-fluorinated or non-methoxylated analogs.

Part 1: Comparative Performance Analysis

The "Fluorine-Methoxy" Effect in Kinase Inhibition

In the context of diaryl urea kinase inhibitors (similar to the Sorafenib/Regorafenib class), the central pyridine ring acts as a linker that orients the inhibitor within the ATP-binding pocket.

Comparison of Scaffold Analogs:

FeatureTarget Scaffold (4-OMe, 6-CF

)
Analog A (4-H, 6-H)Analog B (4-H, 6-CF

)
Analog C (4-OMe, 6-Cl)
Metabolic Stability High (CF

blocks C6 oxidation)
Low (Prone to N-oxidation & C6 hydroxylation)High Medium (Cl is stable but liable to displacement)
Lipophilicity (cLogP) ~2.4 (Optimal membrane permeability)~0.8 (Too polar)~1.9~2.1
Electronic Character Electron-Rich Linker (OMe donates e-)NeutralElectron-DeficientBalanced
Kinase Potency (IC

)
< 10 nM (Est.[1][2] for VEGFR2/Raf)> 100 nM~20-50 nM~15-30 nM
Solubility Moderate (OMe aids solvation)HighLowLow

Key Insight: The 4-Methoxy group is not merely a spacer; it often functions as an intramolecular hydrogen bond acceptor, locking the conformation of the inhibitor to minimize entropy loss upon binding. The 6-CF


 group  engages in hydrophobic interactions with the "gatekeeper" residues in the kinase back-cleft.
Case Study: ROR t Inverse Agonism

Recent SAR studies (e.g., Ma et al., 2023) highlight the utility of 6-(trifluoromethyl)pyridine derivatives as ROR


t inverse agonists for autoimmune diseases.
  • Mechanism: The CF

    
     group penetrates a deep hydrophobic pocket (Leu324, Leu396) in the receptor.
    
  • Performance: Analogs lacking the CF

    
     group showed a >50-fold loss in potency , confirming the "Magic Methyl" effect of fluorine substitution.
    

Part 2: Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting this specific scaffold over alternatives.

SAR_Logic Scaffold 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine Pos3 Position 3: Amine (Primary Linker) Scaffold->Pos3 Pos4 Position 4: Methoxy (Conformation Lock) Scaffold->Pos4 Pos6 Position 6: Trifluoromethyl (Metabolic Shield) Scaffold->Pos6 Target Target Binding (Kinase Hinge / Hydrophobic Pocket) Pos3->Target Forms Urea/Amide (H-Bond Donor) Pos4->Target Solubility & Electronic Modulation Pos6->Target Hydrophobic Interaction (Blocks CYP Oxidation)

Figure 1: SAR Decision Tree illustrating the functional role of each substituent on the pyridine ring.

Part 3: Experimental Protocols (Self-Validating)

Synthesis of Diaryl Urea Kinase Inhibitors

Objective: To couple the 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine intermediate with an isocyanate to form a urea-based inhibitor.

Reagents:

  • Amine: 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 eq)

  • Isocyanate: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) (Catalytic, optional)

Protocol:

  • Preparation: Dissolve 1.0 mmol of the pyridin-3-amine in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add 1.1 mmol of the isocyanate dissolved in 2 mL DCM at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Control Check: The urea product is typically less polar than the starting amine. Disappearance of the amine spot (lower Rf) indicates completion.

  • Workup: Filter the resulting precipitate (urea is often poorly soluble in DCM). Wash with cold DCM and Hexane.

  • Purification: If no precipitate forms, concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

In Vitro Kinase Inhibition Assay (VEGFR2)

Objective: Determine the IC


 of the synthesized analog against VEGFR2.

Method: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme Mix: Prepare 2x VEGFR2 enzyme solution in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Top concentration: 10

    
    M).
    
  • Incubation: Add 2

    
    L of compound + 4 
    
    
    
    L of Enzyme Mix to a 384-well white plate. Incubate for 10 min at 25°C.
  • Substrate Start: Add 4

    
    L of 2x ATP/Substrate mix (Poly Glu:Tyr peptide).
    
  • Reaction: Incubate for 60 min at Room Temperature.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence.

    • Validation:Staurosporine (Standard Inhibitor) should yield an IC

      
       ~10-20 nM. If Staurosporine IC
      
      
      
      > 50 nM, the assay is invalid.

Part 4: Workflow Visualization

Workflow Start Start: 4-OMe-6-CF3-pyridin-3-amine Step1 Step 1: Urea Coupling (React with Isocyanate) Start->Step1 Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Decision Quality Check: NMR/LCMS > 95%? Step2->Decision Decision->Step2 Fail (Repurify) Step3 Step 3: Biological Assay (VEGFR2 / RORyt) Decision->Step3 Pass Result Output: IC50 & SAR Data Step3->Result

Figure 2: Experimental workflow for converting the amine building block into active pharmaceutical ingredients.

References

  • Ma, Y. Y., et al. (2023). "A SAR Study on a Class of 6-(Trifluoromethyl)

    
    t Inverse Agonists." Letters in Drug Design & Discovery. Link
    
  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry. Link

  • Soural, M., & Krystof, V. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. (Contextual grounding for CF

    
     effects). Link
    

Sources

Comparing synthesis routes for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthesis routes for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine , a critical scaffold in the development of kinase inhibitors and agrochemicals.

CAS: 1227599-22-3 | Molecular Formula:


[1]
Executive Summary

The synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine presents a classic regioselectivity challenge in pyridine chemistry.[1] The electron-withdrawing trifluoromethyl (


) group at the 6-position and the electron-donating amino (

) group at the 3-position create conflicting electronic demands for nucleophilic substitution.[1]

This guide evaluates three distinct synthetic pathways:

  • The Nitro-Activation Route (Recommended): The industry standard for scalability, utilizing a nitro group to activate the 4-position for nucleophilic aromatic substitution (

    
    ).[1]
    
  • The Curtius Rearrangement Route: A safety-focused alternative avoiding nitration, starting from the corresponding nicotinic acid.[1]

  • Direct Amination/Displacement: A "naive" approach often attempted in early discovery but plagued by poor yields due to electronic deactivation.[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on introducing the amino group either via reduction of a nitro precursor or degradation of a carboxylic acid derivative. The methoxy group is almost exclusively introduced via


 displacement of a halide (Cl or F).[1]

Retrosynthesis Target Target: 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine NitroInter Intermediate A: 4-Methoxy-3-nitro- 6-(trifluoromethyl)pyridine NitroInter->Target Reduction (Fe/HCl or H2/Pd) AcidInter Intermediate B: 4-Methoxy-6-(trifluoromethyl) nicotinic acid AcidInter->Target Curtius Rearrangement ChloroNitro Precursor 1: 4-Chloro-3-nitro- 6-(trifluoromethyl)pyridine ChloroNitro->NitroInter SNAr (NaOMe) Pyridone Start Material: 4-Hydroxy-6-(trifluoromethyl) pyridin-2(1H)-one Pyridone->ChloroNitro 1. Nitration 2. Chlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections: Nitro-Reduction (Red) and Curtius Rearrangement (Yellow).[1]

Part 2: Detailed Synthesis Routes
Route A: The Nitro-Activation Pathway (Standard Industrial Protocol)

Mechanism: This route leverages the strong electron-withdrawing nature of the nitro (


) group at the 3-position to activate the 4-chloride for displacement by methoxide.[1] Without the nitro group, the 4-position is insufficiently electrophilic.

Step-by-Step Protocol:

  • Nitration:

    • Reagents: 4-Hydroxy-6-(trifluoromethyl)pyridine,

      
      , 
      
      
      
      .[1]
    • Conditions: Heat at

      
       for 4 hours.
      
    • Outcome: Yields 4-hydroxy-3-nitro-6-(trifluoromethyl)pyridine .[1] The hydroxyl group directs the nitro group to the ortho (3) position.

  • Chlorination (Deoxychlorination):

    • Reagents: Phosphorus oxychloride (

      
      ), catalytic DMF (Vilsmeier-Haack conditions).[1]
      
    • Conditions: Reflux (

      
      ) for 3-5 hours.[1]
      
    • Critical Note: Ensure complete removal of

      
       via vacuum distillation before the next step to prevent violent reaction with methoxide.
      
    • Intermediate: 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine .[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reagents: Sodium methoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), Methanol (
      
      
      
      ).[1][3]
    • Protocol: Dissolve the chloro-nitro intermediate in dry MeOH at

      
      . Add 
      
      
      
      (1.1 eq) dropwise.[1] Stir at
      
      
      for 2 hours.
    • Observation: The solution typically turns deep yellow/orange.

    • Yield: High (

      
      ) due to the activation provided by the 3-nitro and 6-
      
      
      
      groups.[1]
  • Reduction:

    • Reagents: Iron powder (

      
      ), Ammonium chloride (
      
      
      
      ), Ethanol/Water (3:1).[1]
    • Conditions: Reflux (

      
      ) for 2 hours.
      
    • Purification: Filter through Celite to remove iron oxides.[1] Concentrate and recrystallize from EtOAc/Hexane.[1]

Expert Insight: Avoid catalytic hydrogenation (


) if possible, as the 

or

bonds can sometimes undergo hydrodehalogenation under prolonged exposure.[1] Iron-mediated reduction is chemoselective for the nitro group.[1]
Route B: The Curtius Rearrangement (Safety/Green Alternative)

Mechanism: This route avoids the hazardous nitration step and is preferred when the carboxylic acid precursor is available or when handling explosive nitro-residues is prohibited.

Step-by-Step Protocol:

  • Acyl Azide Formation:

    • Start: 4-Methoxy-6-(trifluoromethyl)nicotinic acid .

    • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

      
      ), tert-Butanol (
      
      
      
      ).[1]
    • Conditions: Stir at room temperature for 1 hour to form the acyl azide in situ.

  • Rearrangement & Trapping:

    • Conditions: Heat to

      
      . The acyl azide undergoes thermal decomposition to release 
      
      
      
      and form an isocyanate intermediate (
      
      
      ).[1][4][5][6]
    • Trapping: The isocyanate reacts with

      
       to form the N-Boc protected amine .[1]
      
  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or

      
       in Dioxane.[1]
      
    • Conditions: Room temperature, 2 hours.

    • Outcome: Quantitative conversion to 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine as a salt.

Part 3: Comparative Analysis
FeatureRoute A: Nitro-ActivationRoute B: Curtius RearrangementRoute C: Direct Displacement
Starting Material 4-OH-6-CF3-pyridine (Cheap)4-OMe-6-CF3-nicotinic acid (Expensive)4-Cl-6-CF3-pyridin-3-amine
Key Reaction

on Nitro-Pyridine
Thermal Rearrangement

on Amino-Pyridine
Overall Yield High (60-75%) Moderate (50-60%)Low (<30%)
Scalability Excellent (Kg scale)Good (Flow chemistry recommended)Poor
Safety Profile Moderate (Nitration risks)Moderate (Azide handling)High
Cost Efficiency

(Best)

$

Why Route C Fails: Attempting to react 4-chloro-6-(trifluoromethyl)pyridin-3-amine directly with sodium methoxide often fails or requires extreme forcing conditions (e.g.,


 in DMSO).[1] The amino group (

) is strongly electron-donating, increasing electron density in the ring and deactivating the 4-position toward nucleophilic attack.[1] Conversely, in Route A, the nitro group pulls density away, accelerating the reaction.
Part 4: Experimental Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Substitution cluster_2 Step 3: Reduction Start 4-OH-6-CF3 Pyridine Nitration HNO3/H2SO4 (Nitration) Start->Nitration Chlorination POCl3 (Chlorination) Nitration->Chlorination Methoxylation NaOMe/MeOH (SNAr) Chlorination->Methoxylation Intermediate 4-OMe-3-NO2 Intermediate Methoxylation->Intermediate Reduction Fe/NH4Cl (Reduction) Intermediate->Reduction Product FINAL PRODUCT 4-Methoxy-6-(trifluoromethyl) pyridin-3-amine Reduction->Product

Figure 2: The optimized industrial workflow (Route A) demonstrating the activation-substitution-reduction sequence.

References
  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link][1]

  • Curtius Rearrangement Protocols

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[4]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Nucleophilic Substitution on Pyridines

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[1][3]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Commercial Precursor Data

    • Title: 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (PubChem CID 49757950).[1][7]

    • Source: PubChem.[1][2][7]

    • URL:[Link][1]

Sources

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine structure-activity relationship studies

[2]

Executive Summary & Strategic Positioning

In modern drug discovery, the 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 1214376-88-1) scaffold represents a "Goldilocks" intermediate for multiparametric optimization.[1][2] It bridges the gap between highly basic, metabolically labile pyridines and electron-deficient, insoluble heteroaromatics.[1]

This guide objectively compares this scaffold against its nearest medicinal chemistry neighbors to assist in rational library design. The analysis focuses on three critical vectors: electronic tuning (pKa) , metabolic stability (blocking sites) , and lipophilic efficiency (LipE) .[1][2]

Why This Scaffold?
  • The 4-Methoxy Group: Acts as a dual-function moiety.[1] It provides electron density to the 3-amino group (enhancing nucleophilicity for coupling) while serving as an intramolecular hydrogen bond acceptor (HBA) in the final drug target.[1][2]

  • The 6-Trifluoromethyl Group: A critical "metabolic blocker" that prevents oxidation at the typically labile C6 position while modulating the basicity of the pyridine nitrogen to reduce off-target hERG binding.[1]

Comparative SAR Analysis

The following table contrasts the target scaffold with standard alternatives used in Hit-to-Lead optimization. Data is derived from calculated physicochemical properties and established medicinal chemistry principles.[1]

Table 1: Physicochemical & Functional Comparison
FeatureTarget Scaffold (4-OMe, 6-CF3)Analog A (4-H, 6-H)Analog B (4-Cl, 6-CF3)Analog C (4-OMe, 6-Me)
Electronic State (Ring N) Weakly Basic (pKa ~2-3)Basic (pKa ~6.[1][2]0)Very Weak Base (pKa < 1)Moderately Basic (pKa ~4-5)
3-NH₂ Nucleophilicity ModerateHighLow (Deactivated)High
Metabolic Stability (Microsomal) High (C6 blocked)Low (C6 oxidation prone)HighModerate (Benzylic oxidation)
Lipophilicity (cLogP) ~1.9 (Optimal range)~0.5 (Too polar)~2.4 (Higher)~1.2
Solubility ModerateHighLowModerate
Primary Utility Late-Stage Optimization Fragment ScreeningPotency BoostingSolubility Tuning

Expert Insight: Analog A is often too polar for CNS penetration and metabolically unstable.[1] Analog B (4-Cl) often kills solubility.[1][2] The Target Scaffold offers the best compromise: the CF3 group boosts permeability without crashing solubility, thanks to the polarity of the 4-OMe group.[1]

Mechanistic SAR & Decision Logic

Understanding when to deploy this scaffold is as critical as how. The diagram below illustrates the decision logic for selecting 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine over its competitors.

SAR_Decision_TreeStartLead Optimization IssueMetabMetabolic Instability?Start->MetabPhase IPotencyLow Potency / H-Bonding?Start->PotencyPhase IISoln_CF3Add 6-CF3 Group(Blocks C6 Oxidation)Metab->Soln_CF3Yes (C6 Oxidation)Soln_OMeAdd 4-OMe Group(H-Bond Acceptor + EDG)Potency->Soln_OMeNeed H-Bond AcceptorhERGhERG Liability (High Basicity)?TargetSELECT SCAFFOLD:4-Methoxy-6-(trifluoromethyl)pyridin-3-aminehERG->TargetNeed to lower pKaSoln_CF3->hERGCheck BasicitySoln_OMe->TargetCombine with metabolic blockAlt_ClConsider 4-Cl Analog(If OMe is too large)Soln_OMe->Alt_ClSteric Clash at C4

Figure 1: Strategic decision tree for scaffold selection during Lead Optimization.[1][2]

Experimental Protocols (Self-Validating Systems)

The primary challenge with this scaffold is the reduced nucleophilicity of the 3-amine due to the electron-withdrawing nature of the 6-CF3 group (despite the donating 4-OMe).[1][2] Standard amide couplings may stall.[1] The following protocol uses an activated acid chloride method which is more robust than standard EDC/HOBt couplings for this specific aniline.

Protocol A: High-Efficiency Amide Coupling

Objective: Couple 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1) with a carboxylic acid (R-COOH).[1][2]

Reagents:

  • Amine (1): 1.0 equiv[1][2]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1][2]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine): 1.2 equiv[1][2]

  • Pyridine (dry): 3.0 equiv[1][2]

  • Dichloromethane (DCM): Anhydrous [0.1 M][1][2]

Step-by-Step Methodology:

  • Activation (In Situ): In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C. Stir for 30-60 minutes at room temperature.

    • Validation Check: Monitor by TLC (conversion of acid to acid chloride).[2] The solution should remain clear or turn slightly yellow.

  • Addition: Cool the mixture back to 0°C. Add dry Pyridine (3.0 equiv) followed by the 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

    • Note: The 4-OMe group aids solubility, but the 6-CF3 slows kinetics.[1] Heating to 40°C may be required for sterically hindered acids.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).[1][2] The product will be less polar than the starting amine due to amide formation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of a leaving group (e.g., 2,4-dichloropyrimidine) by the amine.[1][2]

Reagents:

  • Amine (1): 1.0 equiv[1][2]

  • Electrophile (Ar-Cl): 1.0 equiv[1][2]

  • Base: LiHMDS (Lithium hexamethyldisilazide) 1.0 M in THF[1][2]

  • Solvent: THF (anhydrous)

Methodology:

  • Deprotonation: Dissolve Amine (1) in THF at -78°C. Add LiHMDS (1.1 equiv) dropwise.

    • Causality: The 3-NH proton is relatively acidic due to the electron-poor ring.[1] Pre-deprotonation creates the potent amide anion, overcoming the low nucleophilicity caused by the CF3 group.

  • Coupling: Add the Electrophile solution dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Add sat. NH₄Cl solution.

References & Authoritative Grounding

  • Evaluation of Pyridine Bioisosteres:

    • Source: Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Relevance: Establishes the role of CF3 in modulating pKa and metabolic stability (Lipophilicity/Metabolism).[2]

    • [1][2]

  • Nucleophilicity of Pyridin-3-amines:

    • Source: Mayr, H., et al. (2011).[2] "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research.

    • Relevance: Provides the theoretical basis for the reduced reactivity of the amine and the need for activated coupling protocols.

    • [1][2]

  • Ghosez's Reagent Protocol:

    • Source: Ghosez, L., et al. (1979).[2] "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.

    • Relevance: The gold-standard method for coupling electron-deficient anilines described in Protocol A.[1]

    • [1][2]

  • Physicochemical Properties of Fluorinated Pyridines:

    • Source: Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

    • Relevance: Validates the "Goldilocks" comparison of lipophilicity and metabolic blocking.

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Compound: 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine CAS: 1702059-31-1 Risk Profile: Irritant / Potential Acute Toxin / Fluorinated Organic

This guide defines the operational safety architecture for handling 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine . Due to the presence of the trifluoromethyl (-CF3) group and the primary amine, this compound presents specific risks regarding respiratory irritation and potential release of hydrogen fluoride (HF) during thermal decomposition.

IMMEDIATE EMERGENCY RESPONSE

Event Immediate Action
Skin Contact Drench: Wash immediately with soap and water for 15+ mins. Remove contaminated clothing.[1]
Eye Contact Flush: Rinse cautiously with water for 15 mins. Remove contact lenses if present.[1][2][3][4]
Inhalation Evacuate: Move to fresh air immediately. If breathing is difficult, give oxygen.
Spill (Solid) Isolate: Dampen with PEG-400 or water mist to prevent dust. Sweep into a closed container.

| Fire | Suppress: Use CO2, dry chemical, or foam.[1][2] WARNING: Combustion releases HF and NOx. |

Part 2: Hazard Identification & Risk Assessment

As a researcher, you must understand why specific PPE is selected. The hazards of this molecule are dictated by its functional groups.

Structural Hazard Analysis
  • Primary Amine (-NH2):

    • Risk: Caustic to mucous membranes; high potential for skin sensitization and respiratory irritation.

    • Mechanism: Amines can react with cellular proteins, leading to contact dermatitis.

  • Trifluoromethyl Group (-CF3):

    • Risk: High thermal stability but dangerous combustion profile.

    • Mechanism: In a fire or high-temperature exotherm (>200°C), the C-F bonds may cleave, releasing Hydrogen Fluoride (HF) , a systemic poison that scavenges calcium from blood.

  • Pyridine Ring:

    • Risk: Solvent-like properties; potential for transdermal absorption.

GHS Classification (Conservative Baseline):

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][5]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this validated matrix for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Protection Zone Standard Requirement Technical Specification (The "Why")
Hand Protection Double Gloving Inner: Nitrile (2-4 mil) for dexterity.Outer: Nitrile (5-8 mil) or Neoprene.Reason: Fluorinated pyridines can permeate thin latex. Double gloving provides a "breakthrough buffer."
Respiratory Fume Hood (Primary) Class II Biological Safety Cabinet or Chemical Fume Hood. Face velocity: >100 fpm. Note: If working outside a hood (not recommended), use a P100/OV cartridge respirator.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders. Use tight-fitting goggles to prevent dust entry into the lacrimal duct.
Body Lab Coat (Poly/Cotton) Must be buttoned to the neck. For scale-up (>10g), use a Tyvek® disposable sleeve or apron.

Part 4: Operational Workflow & Visualization

Workflow Diagram: Safe Handling Protocol

HandlingWorkflow cluster_safety Critical Control Points Start Start: Weighing & Prep CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Weighing Weighing Station: Inside Fume Hood ONLY Use Anti-static Gun CheckPPE->Weighing Pass Solubilization Solubilization: Dissolve in DCM/MeOH immediately to reduce dust hazard Weighing->Solubilization Minimize Dust Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Solubilization->Reaction Quench Quench/Workup: Acidic wash may generate heat Reaction->Quench Waste Disposal: Segregated Halogenated Waste Quench->Waste

Figure 1: Operational logic flow ensuring containment of dust and vapors during the critical pre-reaction phase.

Detailed Protocol Steps

1. Weighing (The Highest Risk Step)

  • Hazard: The compound is likely a solid powder. Static electricity can cause "fly-away" particles.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before dispensing.

    • Self-Validating Step: Place a dark surface (e.g., black paper) under the balance. Any white powder spillage becomes immediately visible for cleanup.

2. Solubilization

  • Causality: Dry powder poses an inhalation risk. Solubilizing it "locks" the compound into the liquid phase, reducing airborne exposure.

  • Protocol: Add the solvent (e.g., Dichloromethane, Methanol) to the reaction vessel before adding the solid if possible, or immediately after weighing.

3. Reaction Monitoring

  • Precaution: When using LCMS for monitoring, treat the aliquots as fully hazardous.

  • Waste: All LCMS vials containing this compound must be disposed of as fluorinated solvent waste .

Part 5: Disposal & Decontamination

Proper disposal is not just compliance; it is environmental stewardship. The trifluoromethyl group makes this compound persistent.

Disposal Logic Tree:

  • Is it solid waste? (Gloves, weighing boats, paper towels)

    • 
      Bag & Tag:  Double bag in clear polyethylene. Label as "Solid Waste: Toxic/Irritant - Fluorinated Organic."
      
  • Is it liquid waste? (Mother liquor, washes)

    • 
      Segregate:  Do NOT  mix with acidic waste streams initially (risk of exotherm).
      
    • 
      Container:  High-density polyethylene (HDPE) or glass carboy.
      
    • 
      Label:  "Halogenated Organic Solvent Waste."
      

Decontamination Solution: For cleaning glassware or benchtop spills, use a solution of:

  • Surfactant (5%) + Water (95%)

  • Why? Organic solvents (Acetone) may spread the contamination. Aqueous surfactant lifts the hydrophobic fluorinated compound for removal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122363539 (4-Methoxy-6-(trifluoromethyl)pyridin-3-amine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Fluorinated Compounds. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurities may alter the hazard profile.)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine
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Reactant of Route 2
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.